![molecular formula C17H15BrN2O2 B2502044 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 354540-88-8](/img/structure/B2502044.png)
4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide" is a brominated benzamide derivative with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related brominated benzamide derivatives and their synthesis, molecular structure, and chemical properties have been extensively researched, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of brominated benzamide derivatives typically involves the reaction of appropriate brominated aromatic compounds with amides or amines. For instance, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was achieved through the reaction of 4-bromophenylamine with carbonothioyl chloride and benzamide . Similarly, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was conducted by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . These methods suggest that the synthesis of "4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide" could potentially be carried out through a similar bromination reaction followed by amide coupling.
Molecular Structure Analysis
The molecular structure of brominated benzamide derivatives is often characterized using X-ray diffraction, which provides detailed information about the crystal packing and intermolecular interactions. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide revealed the presence of N-H...O hydrogen bonds and C-Br...π intermolecular interactions, which are crucial for the stability of the crystal lattice . These findings can be extrapolated to predict that "4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide" may also exhibit similar hydrogen bonding and halogen interactions, contributing to its solid-state stability.
Chemical Reactions Analysis
The reactivity of brominated benzamide derivatives can be influenced by the presence of the bromine atom, which can participate in various chemical reactions. For instance, the bromine atom can be involved in substitution reactions, where it is replaced by other nucleophiles, potentially leading to a wide range of derivatives . The chemical reactivity of "4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide" would likely be similar, with the bromine atom serving as a reactive site for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzamide derivatives, such as melting points, solubility, and spectroscopic characteristics, are typically determined through experimental studies. For example, the IR, NMR, and mass spectrometry data provide insights into the functional groups and molecular fragmentation patterns . Theoretical calculations, such as DFT, can also predict various properties, including electronic structure and intermolecular interactions . These analyses are essential for understanding the behavior of "4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide" in different environments and can aid in the design of new compounds with desired properties.
科学的研究の応用
Efficient Room-Temperature Synthesis
A study demonstrated the efficient room-temperature synthesis of regioisomeric mixtures of unsaturated pyrrolidinones from bromo-enamides using catalytic copper(I), showcasing a method that might involve compounds structurally similar to 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide in radical cyclisation reactions (Clark et al., 1999).
Molecular Interaction and Structural Analysis
Research into antipyrine-like derivatives, including halogenated benzamides, has provided insights into intermolecular interactions, crystal packing, and the stabilization of molecular structures through hydrogen bonds and π-interactions. These findings are crucial for understanding the solid-state behavior and potential applications of similar compounds (Saeed et al., 2020).
Coordination Chemistry and Complex Formation
A study focused on the synthesis and characterization of Ni(II) and Cu(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives. This research offers insights into the coordination behavior and potential applications of these complexes in materials science and catalysis (Binzet et al., 2009).
Organic Synthesis and Characterization
Another research avenue explored the synthesis and characterization of novel benzamide derivatives, including reactions and structural analyses that provide foundational knowledge for designing new molecules with specific properties (De-ju, 2014).
Histone Deacetylase Inhibition for Cancer Therapy
The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor highlights the potential application of similar benzamide derivatives in developing anticancer drugs (Zhou et al., 2008).
Electrochemical Synthesis
Research into the palladium-catalyzed electrochemical C-H bromination of benzamide derivatives, including those similar to 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, demonstrates an innovative approach to synthesizing aryl bromides, which are crucial intermediates in organic synthesis (Yang et al., 2019).
特性
IUPAC Name |
4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-13-8-6-12(7-9-13)17(22)19-14-3-1-4-15(11-14)20-10-2-5-16(20)21/h1,3-4,6-9,11H,2,5,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHVSNBSRIQMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)
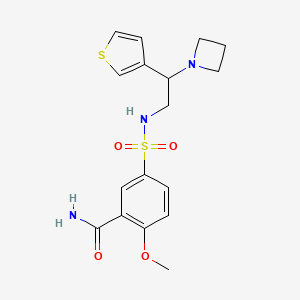

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)
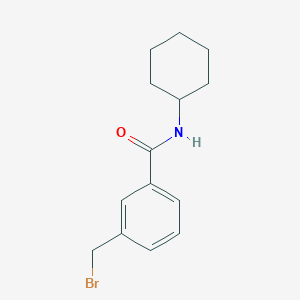
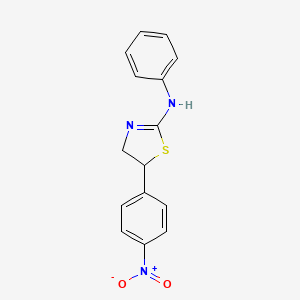

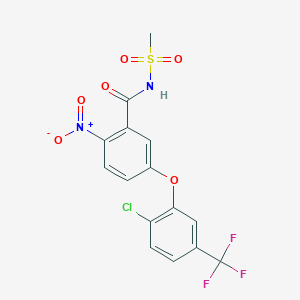
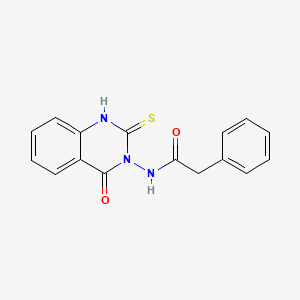

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)